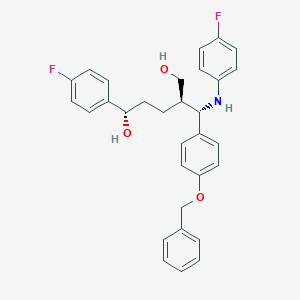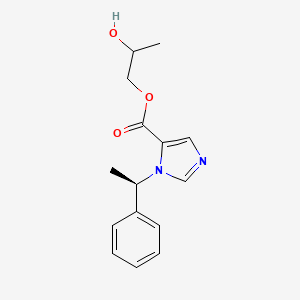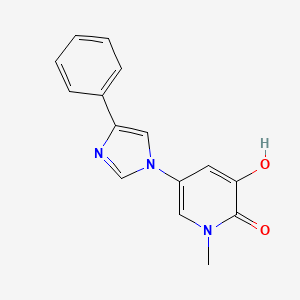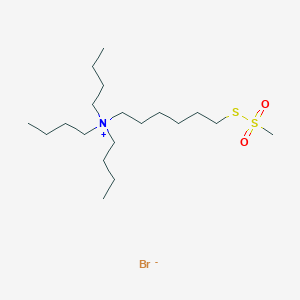![molecular formula C16H23N3O2 B13852306 tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate CAS No. 144035-35-8](/img/structure/B13852306.png)
tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate typically involves multiple steps. One common method starts with the protection of the amino group of the indole derivative using a tert-butyl carbamate protecting group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced forms of the indole ring .
Scientific Research Applications
Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[2-(methylamino)ethyl]carbamate: Similar structure but with a methylamino group instead of an aminomethyl group.
Tert-butyl N-(2-aminoethyl)carbamate: Lacks the indole ring, making it less complex.
N-Boc-ethylenediamine: Contains a Boc-protected amino group but lacks the indole ring.
Uniqueness
Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate is unique due to the presence of both the indole ring and the aminomethyl group. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler carbamates .
Properties
CAS No. |
144035-35-8 |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)18-7-6-12-10-19-14-5-4-11(9-17)8-13(12)14/h4-5,8,10,19H,6-7,9,17H2,1-3H3,(H,18,20) |
InChI Key |
MMTQRQIZWOMQMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)
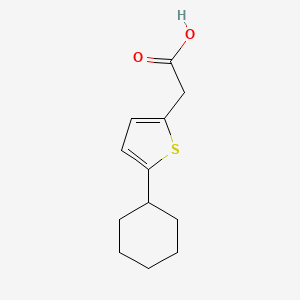
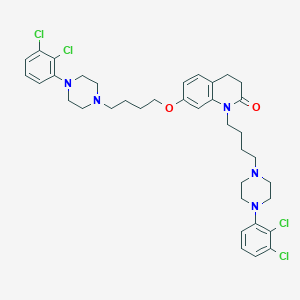
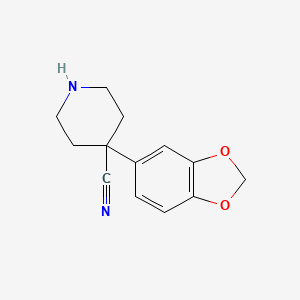
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
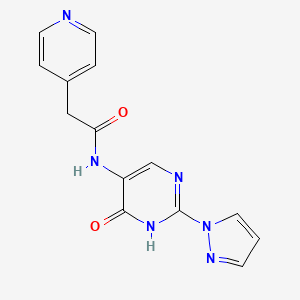
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)

